molecular formula C23H23N5O2S B2914618 N1-(2,5-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894040-46-1

N1-(2,5-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2914618
CAS No.: 894040-46-1
M. Wt: 433.53
InChI Key: KXJUQWLIJJHUKT-UHFFFAOYSA-N
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Description

This compound is an oxalamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core. Key structural attributes include:

  • N1-substituent: 2,5-dimethylphenyl group (ortho- and para-methyl groups on the benzene ring).
  • N2-substituent: Ethyl-linked thiazolo-triazole moiety with a meta-tolyl (m-tolyl; 3-methylphenyl) group at the 2-position of the heterocycle.

The combination of methyl groups on the aromatic rings and the ethyl spacer likely influences its physicochemical properties, such as lipophilicity and steric bulk, which are critical for biological interactions.

Properties

IUPAC Name

N'-(2,5-dimethylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-14-5-4-6-17(11-14)20-26-23-28(27-20)18(13-31-23)9-10-24-21(29)22(30)25-19-12-15(2)7-8-16(19)3/h4-8,11-13H,9-10H2,1-3H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJUQWLIJJHUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2,5-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluations, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N6O2S, with a molecular weight of approximately 433.53 g/mol. The structure features a thiazole and triazole moiety, which are often associated with diverse biological activities. The presence of these heterocycles suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the thiazole and triazole rings.
  • Coupling reactions to attach the dimethylphenyl and m-tolyl groups.
  • Final oxalamide formation through condensation reactions.

These steps require careful optimization of conditions to achieve high yields and purity.

Anticancer Activity

Research indicates that compounds bearing thiazolo[3,2-b][1,2,4]triazole structures exhibit significant anticancer activity. In vitro studies have shown that derivatives similar to this compound can effectively inhibit cancer cell proliferation without adversely affecting normal cells. For instance:

  • A study demonstrated that certain thiazolo[3,2-b][1,2,4]triazole derivatives exhibited selective cytotoxicity against various cancer cell lines while sparing normal somatic cells like HEK293 .
  • Structure-activity relationship (SAR) analyses revealed that modifications in the molecular framework significantly influence anticancer efficacy. Compounds with specific substitutions showed enhanced potency against cancer cells .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have evaluated its effectiveness against various pathogens:

  • Thiazolo[3,2-b][1,2,4]triazole derivatives have been screened for antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition depending on structural modifications .
  • Some derivatives have demonstrated activity against drug-resistant strains of bacteria and fungi, indicating their potential as novel antimicrobial agents in the face of rising resistance issues in clinical settings .

Case Studies

Several case studies highlight the biological efficacy of compounds related to this compound:

StudyFindings
Study 1 Evaluated anticancer activity against A549 lung cancer cells; showed significant growth inhibition at low concentrations.
Study 2 Assessed antimicrobial properties; demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA).
Study 3 Investigated SAR for thiazolo derivatives; identified key structural features that enhance biological activity.

Comparison with Similar Compounds

Structural Variations Among Analogs

The following table summarizes key structural differences and molecular properties of related compounds:

Compound Name N1-Substituent Thiazolo-triazole Substituent Molecular Formula Molecular Weight Source
N1-(2,5-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide (Target Compound) 2,5-dimethylphenyl m-tolyl (2-position) Inferred: C23H23N5O2S ~433.5* -
N1-(3-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide 3-methoxyphenyl p-tolyl (para-methyl) - -
N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide 5-chloro-2-methylphenyl m-tolyl - -
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide 3,4-dimethoxyphenyl 4-chlorophenyl C22H20ClN5O4S 485.9
N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide 4-ethylphenyl p-tolyl C23H23N5O2S 433.5
N1-(3-chloro-4-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide 3-chloro-4-methylphenyl 4-chlorophenyl C21H17Cl2N5O2S 474.4

*Note: Molecular weight inferred from structurally similar compounds (e.g., ).

Key Comparative Insights

Substituent Effects on Physicochemical Properties

Electron-Donating vs. Methoxy groups (e.g., ) increase solubility in polar solvents compared to methyl or ethyl substituents.

Chlorine atoms (e.g., ) could enhance metabolic stability but may also increase toxicity risks.

Molecular Weight and Bioavailability :

  • Compounds with molecular weights >450 (e.g., ) may face challenges in membrane permeability, whereas the target compound (~433.5) and are within the optimal range for oral bioavailability.

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